![molecular formula C16H14Cl2N4O B2518418 (5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide CAS No. 1903848-39-4](/img/structure/B2518418.png)
(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide is a synthetic compound with potential pharmacological properties. It belongs to the pyrimidine class of heterocyclic compounds and contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their diverse biological activities, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .
Wissenschaftliche Forschungsanwendungen
EGFR-TK Inhibitors
The compound has been used in the design of new pyrazolo [3,4-d]pyrimidine derivatives as EGFR-TK inhibitors . These inhibitors have shown potential anti-proliferative activity and P-glycoprotein inhibition . Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel .
Anti-Proliferative Activity
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown significant anti-proliferative activity against NCI 60 cancer cell lines . The most active derivatives showed significant inhibitory activities .
P-glycoprotein Inhibition
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown the ability to inhibit the P-glycoprotein . This inhibition can be beneficial in the treatment of cancer as it can prevent drug resistance .
VEGFR-2 Inhibition
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown significant VEGFR-2 inhibitory activity . This inhibition can be beneficial in the treatment of cancer as it can prevent angiogenesis .
Antiangiogenic Activity
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown significant antiangiogenic activity . This activity can be beneficial in the treatment of cancer as it can prevent the formation of new blood vessels that tumors need to grow .
Anticancer Evaluation
The compound has been used in the synthesis of new pyrazolo [3,4-d]pyrimidine derivatives, which have shown significant anticancer activity against MDA-MB-468 and T-47D (breast cancer cell lines) . The most potent cytotoxic derivatives were studied for their VEGFR-2 inhibitory activity to explore the mechanism of action of these substances .
Wirkmechanismus
Target of action
The primary targets of this compound are the VEGFR-2 and EGFR tyrosine kinase . These targets play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of action
The compound interacts with its targets by inhibiting their activity. For instance, it has potent activity against VEGFR-2 with an IC 50 value of 0.063 ± 0.003 μM . It also shows significant inhibitory activities against EGFR tyrosine kinase .
Biochemical pathways
The inhibition of VEGFR-2 and EGFR tyrosine kinase disrupts the downstream signaling pathways that regulate cell proliferation and survival. This leads to a reduction in tumor growth and angiogenesis .
Result of action
The compound’s action results in significant antitumor activity. For example, it exhibits high anticancer activity against MDA-MB-468 and T-47D cell lines . It can also stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line .
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c17-12-3-1-9(5-13(12)18)21-16(23)22-10-2-4-15(22)11-7-19-8-20-14(11)6-10/h1,3,5,7-8,10,15H,2,4,6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZSXUVOORZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)
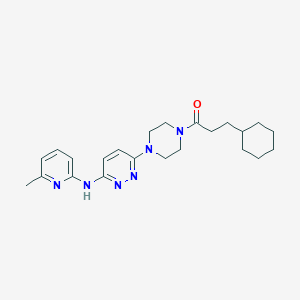
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)
![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)



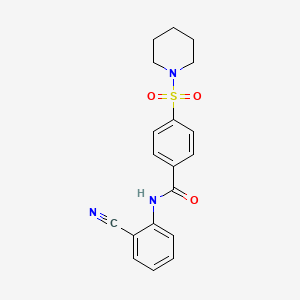
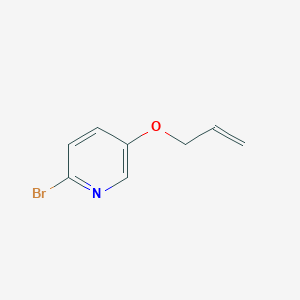
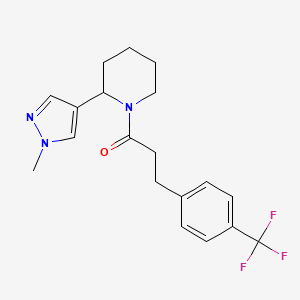
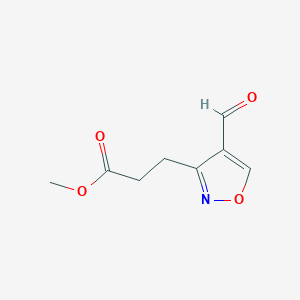
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)